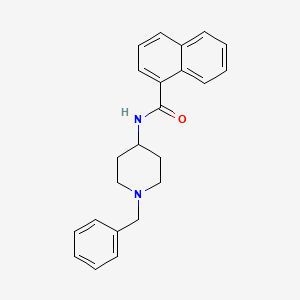![molecular formula C15H17FN2O2 B4430897 3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4430897.png)
3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Descripción general
Descripción
3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring substituted with ethyl, fluorophenyl, and methyl groups
Mecanismo De Acción
Target of Action
The primary targets of 3-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses .
Mode of Action
This compound acts as a potent triple-acting PPARα, -γ, and -δ agonist . It binds to these receptors, activating them and initiating a cascade of intracellular events . The activation of PPARs leads to the transcription of specific genes that regulate lipid and glucose metabolism, and inflammatory responses .
Biochemical Pathways
Upon activation, PPARs regulate several biochemical pathways. They modulate the expression of genes involved in lipid metabolism, leading to increased fatty acid oxidation and decreased triglyceride synthesis . They also influence glucose homeostasis by increasing insulin sensitivity and glucose uptake . Additionally, PPARs have anti-inflammatory effects by inhibiting the expression of inflammatory cytokines .
Result of Action
The activation of PPARs by this compound leads to several molecular and cellular effects. It promotes lipid metabolism, leading to a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol . It also enhances glucose homeostasis, reducing blood glucose levels and improving insulin sensitivity . Furthermore, it has anti-inflammatory effects, reducing the production of inflammatory cytokines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves the formation of the oxazole ring as a key step. One common synthetic route starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. These starting materials undergo a series of reactions, including condensation and cyclization, to form the target compound with an overall yield of approximately 32% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as a triple-acting agonist for peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ).
Biological Research: Its interactions with various biological targets make it a valuable tool for studying cellular pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties may be leveraged in the development of new materials or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-ETHYL-4-METHYL-5-PHENYLOXAZOLE: Another oxazole derivative with similar structural features but different substituents.
4-FLUORO-N-(2-PHENYLETHYL)BENZAMIDE: Shares the fluorophenyl and ethyl groups but lacks the oxazole ring.
Uniqueness
3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of substituents on the oxazole ring, which imparts distinct chemical and biological properties. Its ability to act as a triple-acting PPAR agonist sets it apart from other similar compounds, highlighting its potential in therapeutic applications .
Propiedades
IUPAC Name |
3-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-3-13-14(10(2)20-18-13)15(19)17-9-8-11-4-6-12(16)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULCPUIBJYXSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCCC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56321785 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


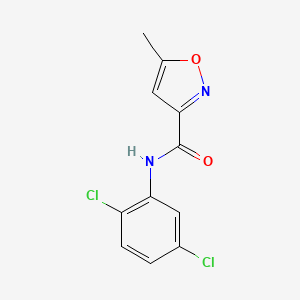
![(3,4-DIMETHYLPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4430830.png)
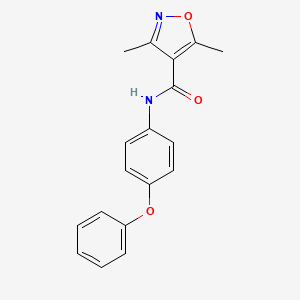
![methyl 2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4430846.png)
![{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOHEXYL)METHANONE](/img/structure/B4430860.png)
![2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4430866.png)

![2-methyl-N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide](/img/structure/B4430885.png)
![N-[3-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B4430893.png)

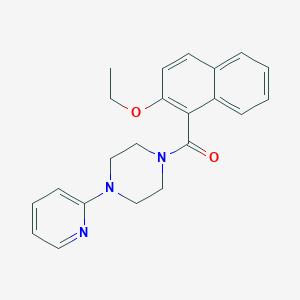
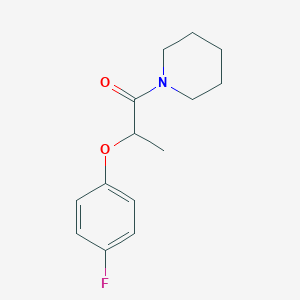
![N-[3-(CYCLOPROPYLCARBAMOYL)-4-ETHYL-5-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4430912.png)
